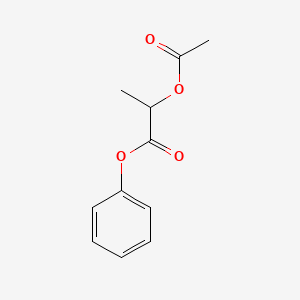
Phenyl 2-acetyloxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-acetyloxypropanoate is an organic compound with a complex structure that includes both phenyl and ester functional groups. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-acetyloxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of phenylacetic acid with 2-hydroxypropanoic acid (lactic acid) in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of environmentally benign solvents may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-acetyloxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid and acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in phenyl 2-hydroxypropanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and acetic acid.
Reduction: Phenyl 2-hydroxypropanoate.
Substitution: Various esters and amides, depending on the nucleophile used.
Scientific Research Applications
Phenyl 2-acetyloxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of phenyl 2-acetyloxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2-hydroxypropanoic acid, which may interact with various biological pathways. The phenyl group can also participate in aromatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Phenyl 2-acetyloxypropanoate can be compared with other similar compounds, such as:
Phenylacetone: Similar in structure but lacks the ester group.
Phenylacetic acid: Contains a carboxylic acid group instead of an ester.
Phenyl 2-hydroxypropanoate: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of phenyl and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
82224-53-1 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
phenyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C11H12O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
DFDWIGBFYINJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















